

3-Phenoxybenzaldehyde chemical properties and structure elucidation

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Compound of Interest

Compound Name: 3-Phenoxybenzaldehyde

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An In-depth Technical Guide to **3-Phenoxybenzaldehyde**: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and key experimental protocols related to **3-Phenoxybenzaldehyde**. This compound is a critical intermediate in the synthesis of various synthetic pyrethroid insecticides, making its thorough understanding essential for professionals in agrochemical and pharmaceutical development.^{[1][2]}

Chemical and Physical Properties

3-Phenoxybenzaldehyde is a clear, light yellow to amber liquid.^[1] It is characterized by its insolubility in water and solubility in various organic solvents, including alcohol, benzene, and toluene.^[1] Key quantitative properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ O ₂	[3][4][5]
Molecular Weight	198.22 g/mol	[3][4][5]
Boiling Point	169-169.5 °C at 11 mmHg	[1][3][4]
184 °C at 14 mmHg	[6]	
Melting Point	13 °C (55.4 °F)	[7]
Density	1.147 g/mL at 25 °C	[1][3][4]
Refractive Index (n _{20/D})	1.595	[1][3][4]
Flash Point	113 °C (235.4 °F) - closed cup	[3][4]
CAS Number	39515-51-0	[1][3][4]

Structure Elucidation

The molecular structure of **3-Phenoxybenzaldehyde** is confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- ¹H NMR (Proton NMR):** The ¹H NMR spectrum of **3-Phenoxybenzaldehyde** exhibits distinct signals corresponding to the different types of protons. The aldehydic proton (CHO) appears as a singlet at a significantly downfield chemical shift, typically around 9.9 ppm.[8] The aromatic protons on the two benzene rings resonate in the range of 7.0 to 7.6 ppm, showing complex splitting patterns due to spin-spin coupling.[8]
- ¹³C NMR (Carbon-13 NMR):** The ¹³C NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, often around 193 ppm.[9] The aromatic carbons, including those

bonded to the ether oxygen, resonate in the typical aromatic region of approximately 110-160 ppm.

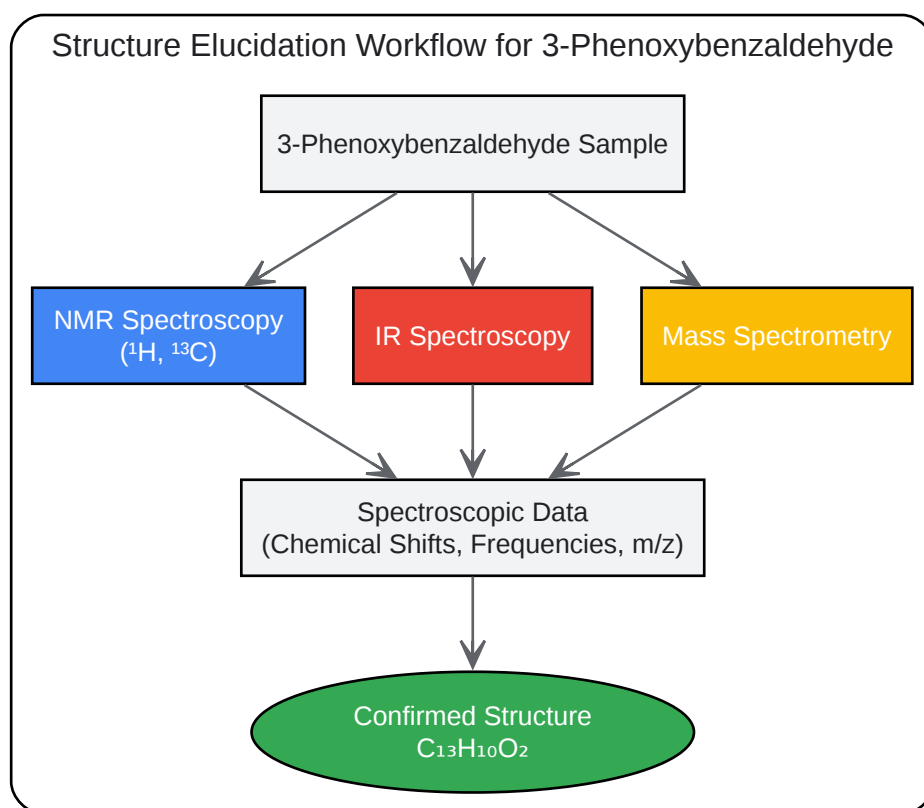
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Phenoxybenzaldehyde** shows characteristic absorption bands:

- A strong, sharp peak around 1700 cm^{-1} corresponding to the C=O stretching vibration of the aldehyde group.
- Absorption bands in the $3000\text{-}3100\text{ cm}^{-1}$ region due to C-H stretching of the aromatic rings.
- A distinct C-H stretch for the aldehyde proton is typically observed around 2850 cm^{-1} and 2750 cm^{-1} .
- Strong bands around $1200\text{-}1250\text{ cm}^{-1}$ are indicative of the C-O-C asymmetric stretching of the ether linkage.
- Peaks in the $1400\text{-}1600\text{ cm}^{-1}$ range are due to C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **3-Phenoxybenzaldehyde**, the electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M^+) at $m/z = 198$, corresponding to the molecular weight of the compound.[8] Common fragment ions observed include those resulting from the loss of the formyl group (-CHO) at $m/z = 169$ and the phenoxy group (-OC₆H₅) at $m/z = 105$.[8]



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Caption: Workflow for Spectroscopic Structure Elucidation.

Experimental Protocols

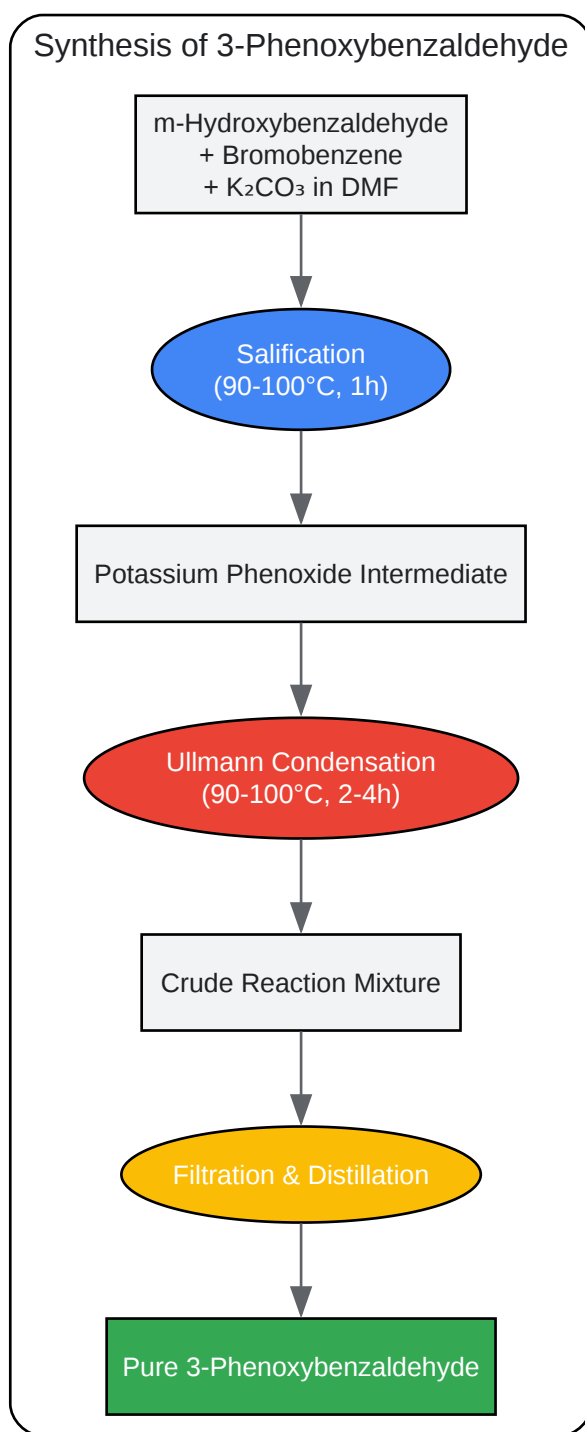
Synthesis via Ullmann Condensation

One common method for synthesizing **3-Phenoxybenzaldehyde** involves the reaction of m-hydroxybenzaldehyde with bromobenzene.^[10]

Methodology:

- Salification: In a reaction vessel, mix m-hydroxybenzaldehyde (1.0 mol), N,N-dimethylformamide (DMF) as the solvent, and anhydrous potassium carbonate (1.2 mol).^[10]
- Heat the mixture to 90-100°C and stir for 1 hour to facilitate the formation of the potassium phenoxide intermediate.^[10]

- Condensation: While maintaining the temperature at 90-100°C, add bromobenzene (1.05 mol) dropwise to the reaction mixture.[\[10\]](#)
- Continue stirring the mixture at this temperature for 2-4 hours to allow the substitution reaction to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[\[10\]](#)
- Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[\[10\]](#) The filtrate is then subjected to fractional distillation under reduced pressure. Collect the fraction boiling at 170-190°C to obtain pure **3-Phenoxybenzaldehyde**.[\[10\]](#)



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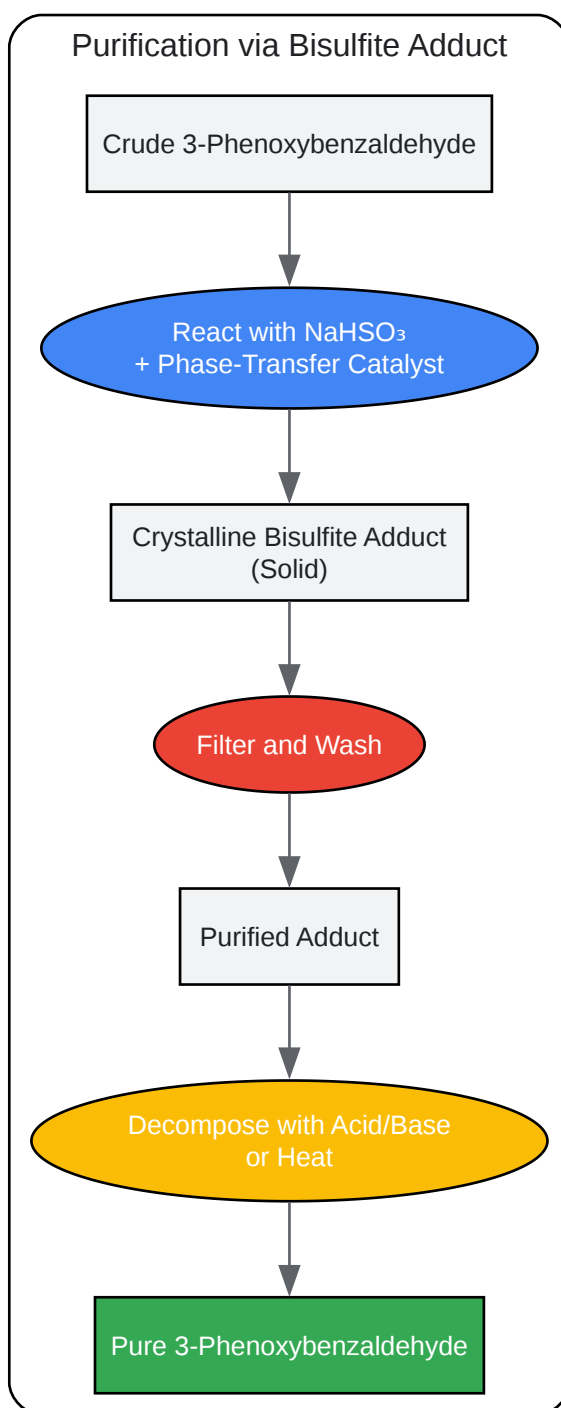
Caption: Synthesis Workflow via Ullmann Condensation.

Purification via Bisulfite Adduct Formation

A highly effective method for purifying crude **3-Phenoxybenzaldehyde** involves the reversible formation of a solid bisulfite adduct.[\[11\]](#)

Methodology:

- Adduct Formation: Dissolve the crude **3-Phenoxybenzaldehyde** in a suitable solvent like chlorobenzene.[\[11\]](#) Prepare an aqueous solution of sodium bisulfite (e.g., 20% w/w).[\[11\]](#)
- Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the bisulfite solution.[\[11\]](#)
- Slowly add the crude aldehyde solution to the stirred bisulfite solution at room temperature over a period of 2 hours.[\[11\]](#)
- The **3-Phenoxybenzaldehyde** bisulfite adduct will precipitate as a crystalline solid.
- Isolation: Collect the solid adduct by filtration and wash it with an organic solvent (e.g., toluene) to remove non-aldehydic impurities.[\[11\]](#)
- Decomposition: Decompose the adduct to regenerate the pure aldehyde. This can be achieved by treating the solid adduct with either a base (e.g., sodium carbonate solution) or an acid (e.g., dilute HCl), or by heating the adduct in a suitable solvent system.[\[11\]](#)
- Extraction: Extract the liberated pure **3-Phenoxybenzaldehyde** with an organic solvent (e.g., toluene). Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO_4), and remove the solvent by distillation to yield the purified product.[\[11\]](#)

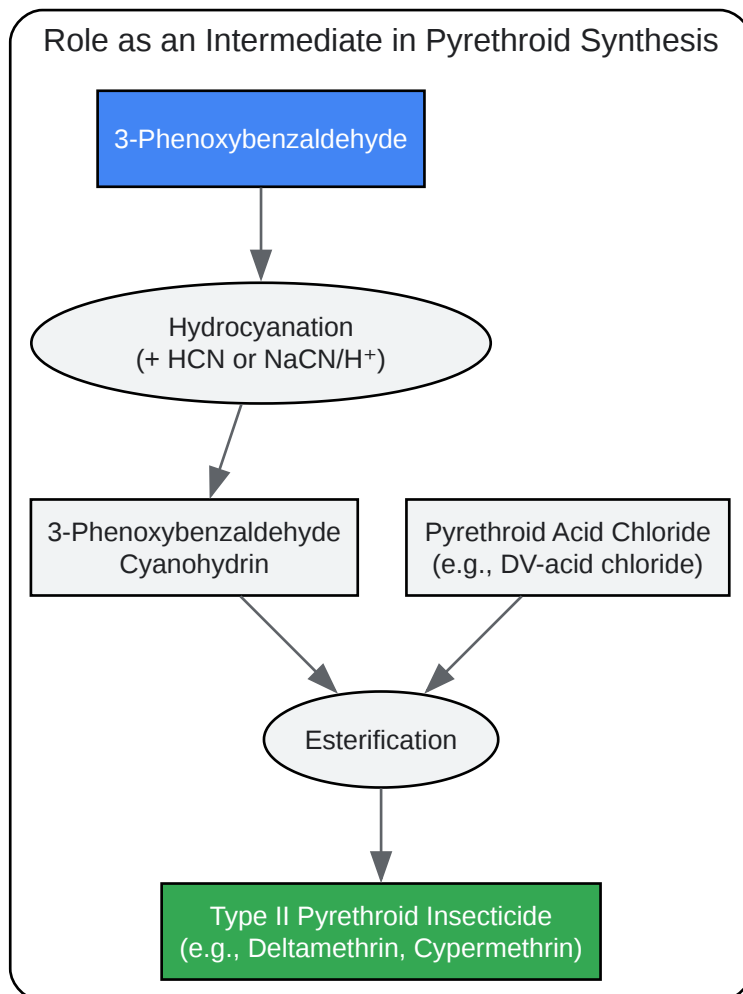


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Caption: Purification Workflow for **3-Phenoxybenzaldehyde**.

Role in Synthesis

3-Phenoxybenzaldehyde is a cornerstone intermediate in the industrial synthesis of several Type II pyrethroid insecticides. These include widely used products like deltamethrin, cypermethrin, and fenvalerate.[1] The general pathway involves the reaction of **3-Phenoxybenzaldehyde** with a cyanide source to form a cyanohydrin, which is then esterified with a suitable acid chloride (e.g., DV-acid chloride) to yield the final pyrethroid.



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Caption: General Pathway for Pyrethroid Synthesis.

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